An In-Depth Technical Guide to Potassium (2-nitrophenyl)trifluoroborate: Structure, Properties, and Application
An In-Depth Technical Guide to Potassium (2-nitrophenyl)trifluoroborate: Structure, Properties, and Application
Abstract
Potassium (2-nitrophenyl)trifluoroborate has emerged as a significant reagent in modern synthetic chemistry, particularly for drug development professionals. As a member of the potassium organotrifluoroborate family, it offers a compelling alternative to traditional boronic acids, primarily due to its exceptional bench-top stability towards air and moisture.[1][2][3] This attribute simplifies handling, storage, and stoichiometry, leading to more reproducible and reliable outcomes in synthetic protocols.[4][5] This guide provides an in-depth analysis of the structure, physicochemical properties, synthesis, and key applications of potassium (2-nitrophenyl)trifluoroborate, with a focus on its utility as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Detailed, field-proven protocols are provided to facilitate its immediate application in a research and development setting.
The Ascendancy of Organotrifluoroborates: A Paradigm Shift from Boronic Acids
For decades, boronic acids have been the workhorse of Suzuki-Miyaura cross-coupling reactions. However, their application is often hampered by inherent limitations. Many boronic acids are prone to protodeboronation, where the crucial carbon-boron bond is cleaved by moisture or acidic conditions, rendering the reagent inactive.[5] They can also undergo self-condensation to form boroxine anhydrides, complicating accurate stoichiometric measurements.[1]
Potassium organotrifluoroborates represent a transformative solution to these challenges.[6][7] These tetracoordinate boron species are typically crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for indefinite storage without special precautions.[2][3][8] This stability masks the reactivity of the C-B bond, which can be unveiled under specific reaction conditions, effectively making them protected, yet highly competent, forms of boronic acids.[6][7]
Core Characteristics of Potassium (2-nitrophenyl)trifluoroborate
Molecular Structure and Identification
Potassium (2-nitrophenyl)trifluoroborate is an organoboron salt consisting of a potassium cation and a (2-nitrophenyl)trifluoroborate anion. In the anion, the boron atom is bonded to the carbon of the nitrophenyl ring and three fluorine atoms, adopting a distorted tetrahedral geometry.[9][10]
Caption: Structure of Potassium (2-nitrophenyl)trifluoroborate.
Table 1: Core Compound Identifiers
| Identifier | Value |
|---|---|
| CAS Number | 850623-64-2[11][12][13] |
| Molecular Formula | C₆H₄BF₃KNO₂[13] |
| Molecular Weight | 229.01 g/mol [14] |
| InChI Key | DZHYOFKWMHZKBK-UHFFFAOYSA-N[12][15] |
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature and possesses properties that make it amenable to standard laboratory workflows.
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Solid, White to Almost white powder/crystal | [13][14] |
| Melting Point | 265-270 °C | [12][15] |
| Solubility | Generally soluble in polar solvents like acetone, methanol, and DMSO; slightly soluble in water. |[16][17] |
Table 3: Spectroscopic Data Summary While a complete, published, and assigned spectrum for the 2-nitro isomer is not readily available, the following table outlines the expected characteristics based on data from analogous potassium aryltrifluoroborates.[17][18]
| Nucleus | Expected Chemical Shift (δ, ppm) & Multiplicity | Rationale |
|---|---|---|
| ¹H NMR | 7.0 - 8.5 (m) | Aromatic protons of the nitrophenyl ring. |
| ¹³C NMR | 120 - 150 | Aromatic carbons. The carbon attached to the boron (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation.[17] |
| ¹⁹F NMR | -130 to -150 (br s) | Fluorine atoms attached to the boron center. The signal is often broad.[17] |
| ¹¹B NMR | 3.0 - 6.0 (q) | A quartet is expected due to coupling with the three equivalent fluorine atoms (¹JB-F).[17] |
Synthesis: A Straightforward and Robust Protocol
Causality of the Synthetic Choice
The most common and efficient method for preparing potassium organotrifluoroborates is the reaction of a corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[7][8][19] This method is favored for its operational simplicity, high yields, and the use of inexpensive, readily available reagents. The KHF₂ serves as the fluoride source, converting the tricoordinate, less stable boronic acid into the robust, tetracoordinate trifluoroborate salt, which often precipitates from the reaction mixture, simplifying purification.[6][8]
Caption: General workflow for the synthesis of potassium organotrifluoroborates.
Experimental Protocol: Synthesis
This protocol is a self-validating system adapted from established procedures for analogous compounds.[8]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, charge 2-nitrophenylboronic acid (1.0 equiv) and methanol. Stir to dissolve.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Addition of KHF₂: In a separate beaker, prepare a solution of potassium hydrogen fluoride (KHF₂, 3.0 equiv) in deionized water.
-
Reaction: Add the KHF₂ solution portion-wise to the cooled boronic acid solution over 10-15 minutes. A thick white precipitate will form.
-
Equilibration: Remove the ice bath and allow the slurry to stir at room temperature for 1 hour to ensure complete conversion.
-
Solvent Removal: Concentrate the mixture on a rotary evaporator to remove the methanol and water.
-
Purification: To the resulting solid, add hot acetonitrile. The product is soluble in hot acetonitrile while excess KHF₂ and other inorganic salts are not.
-
Isolation: Filter the hot solution to remove insoluble inorganic salts. Allow the filtrate to cool to room temperature, and then cool further in an ice bath to induce crystallization.
-
Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum. The purity can be confirmed by NMR spectroscopy and melting point analysis.
Application in Suzuki-Miyaura Cross-Coupling
The Strategic Importance in Drug Discovery
The Suzuki-Miyaura reaction is a cornerstone of medicinal chemistry, enabling the formation of C(sp²)-C(sp²) bonds to construct biaryl and heteroaryl-aryl structures prevalent in pharmaceutical agents.[4][6] The use of potassium (2-nitrophenyl)trifluoroborate allows for the reliable and efficient introduction of the 2-nitrophenyl moiety, a versatile building block that can be further functionalized via reduction of the nitro group to an amine.
Mechanistic Insight
Despite their stability, organotrifluoroborates readily participate in the Suzuki-Miyaura catalytic cycle. Under the aqueous basic conditions of the reaction, the trifluoroborate is believed to slowly hydrolyze in situ to the corresponding boronic acid, which then enters the catalytic cycle.[3][7] This slow release can be advantageous, maintaining a low concentration of the active boronic acid and minimizing side reactions like protodeboronation. The key steps are oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4]
Caption: Simplified Suzuki-Miyaura catalytic cycle with organotrifluoroborates.
Protocol: Cross-Coupling of Potassium (2-nitrophenyl)trifluoroborate
This robust protocol is effective for coupling with a wide range of aryl and heteroaryl bromides and chlorides.[6][20][21]
-
Reaction Setup: To a reaction vial, add potassium (2-nitrophenyl)trifluoroborate (1.2-1.5 equiv), the aryl halide (1.0 equiv), palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol %), and a base (e.g., Cs₂CO₃, 3.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically an organic solvent and water (e.g., Toluene/H₂O or THF/H₂O, 10:1 v/v). The choice of solvent and base is critical and can be optimized for specific substrates.[20][22]
-
Degassing: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Heating: Place the reaction in a preheated oil bath or heating block (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.
Table 4: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Recommended Conditions | Rationale / Notes |
|---|---|---|
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ or Pd(OAc)₂/RuPhos | PdCl₂(dppf) is a robust, general catalyst. Pd/RuPhos systems show high activity for challenging substrates like aryl chlorides.[6][20] |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Cesium carbonate is highly effective but other bases can be used. The base facilitates the transmetalation step.[6][20][21] |
| Solvent | Toluene/H₂O, THF/H₂O, i-PrOH/H₂O | The aqueous component is necessary for the hydrolysis of the trifluoroborate.[6][22] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition step. |
Conclusion
Potassium (2-nitrophenyl)trifluoroborate stands out as a superior reagent for introducing the 2-nitrophenyl group in complex molecule synthesis. Its inherent stability overcomes the primary drawbacks of boronic acids, offering researchers and drug development professionals a reliable, easy-to-handle, and efficient building block. The straightforward synthesis and robust application in Suzuki-Miyaura cross-coupling reactions underscore its value, enabling the convergent and predictable construction of valuable molecular architectures.
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